4-(Phosphonomethyl)piperazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 4-(Phosphonomethyl)piperazine-2-carboxylic acid were not found, there have been recent advances in the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

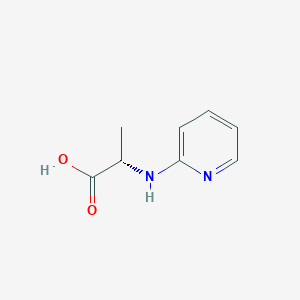

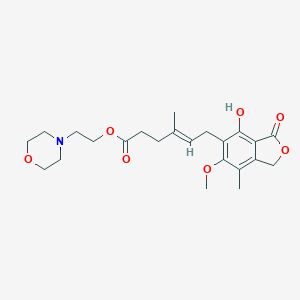

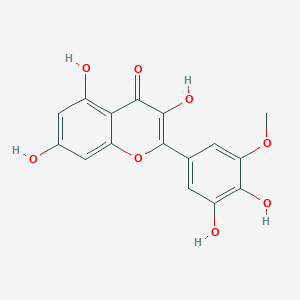

The molecular structure of 4-(Phosphonomethyl)piperazine-2-carboxylic acid can be represented by the Hill Notation: C6H13N2O5P. Further computational studies may provide more detailed insights into its structural features, vibrational aspects, chemical shifts, and electronic properties .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Phosphonomethyl)piperazine-2-carboxylic acid were not found, piperazine derivatives have been synthesized through various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts .Applications De Recherche Scientifique

Medicinal Chemistry: NMDA Receptor Antagonism

PMPC has been identified as an NMDA receptor antagonist . This pharmacological activity is significant because NMDA receptors are involved in synaptic plasticity and memory function. Antagonists of these receptors are researched for potential therapeutic applications in conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain.

Environmental Science: Phosphonate Applications

As a phosphonate compound, PMPC has garnered attention for its potential environmental applications. Phosphonates are known for their ability to chelate metals and are used in water treatment processes to prevent scale and corrosion. They can also be used in the formulation of herbicides and fertilizers.

Materials Science: Polymer Synthesis

In materials science, PMPC can be utilized in the synthesis of polymers. Its phosphonate group can confer flame retardant properties to polymers, which is crucial for developing safer and more durable materials for various industries.

Biochemistry: Enzyme Inhibition

PMPC’s structure allows it to act as an enzyme inhibitor, particularly in pathways involving piperazine or similar heterocyclic compounds . This can be leveraged in biochemical assays and research into enzyme function and regulation.

Pharmacology: Drug Development

The versatility of PMPC in drug development is notable. It can serve as a building block for creating a wide array of pharmacologically active compounds. For instance, derivatives of PMPC have been synthesized for potential use as antituberculosis agents .

Analytical Chemistry: Chromatography

In analytical chemistry, PMPC can be used as a standard or a derivative in chromatographic methods to analyze or separate biological molecules. Its unique chemical properties can aid in the development of more precise analytical techniques .

Safety and Hazards

The safety data sheet for a similar compound, (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Propriétés

IUPAC Name |

4-(phosphonomethyl)piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRBBHJXTYIHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590848 |

Source

|

| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phosphonomethyl)piperazine-2-carboxylic acid | |

CAS RN |

113919-36-1 |

Source

|

| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)